molecular formula C15H12OS2 B14219754 2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one CAS No. 528878-00-4

2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one

Cat. No.: B14219754
CAS No.: 528878-00-4
M. Wt: 272.4 g/mol
InChI Key: RGLLCZQKVDWRCZ-UHFFFAOYSA-N
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Description

2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one is a chemical compound with the molecular formula C15H12OS2 It is known for its unique structure, which includes a bis(methylsulfanyl)methylidene group attached to an acenaphthylen-1-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one typically involves the reaction of acenaphthoquinone with bis(methylsulfanyl)methane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one involves its interaction with molecular targets through its reactive functional groups. The bis(methylsulfanyl)methylidene group can participate in nucleophilic and electrophilic reactions, while the acenaphthylen-1-one core can engage in π-π interactions with aromatic systems. These interactions can modulate biological pathways and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the bis(methylsulfanyl)methylidene group and the acenaphthylen-1-one core.

Properties

CAS No.

528878-00-4

Molecular Formula

C15H12OS2

Molecular Weight

272.4 g/mol

IUPAC Name

2-[bis(methylsulfanyl)methylidene]acenaphthylen-1-one

InChI

InChI=1S/C15H12OS2/c1-17-15(18-2)13-10-7-3-5-9-6-4-8-11(12(9)10)14(13)16/h3-8H,1-2H3

InChI Key

RGLLCZQKVDWRCZ-UHFFFAOYSA-N

Canonical SMILES

CSC(=C1C2=CC=CC3=C2C(=CC=C3)C1=O)SC

Origin of Product

United States

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